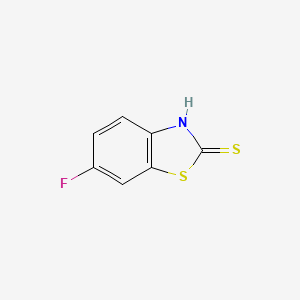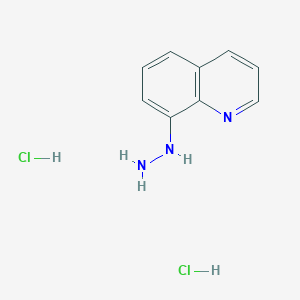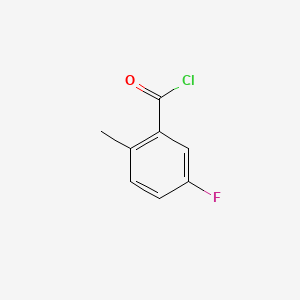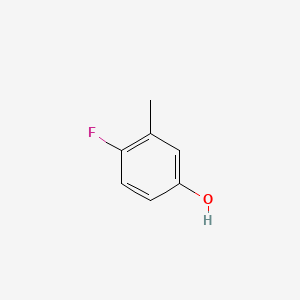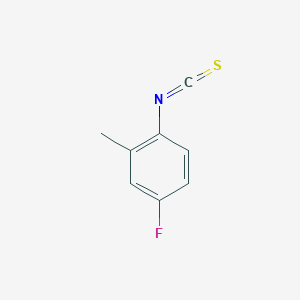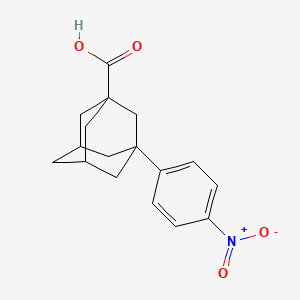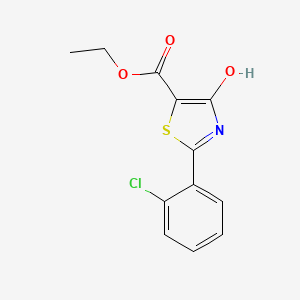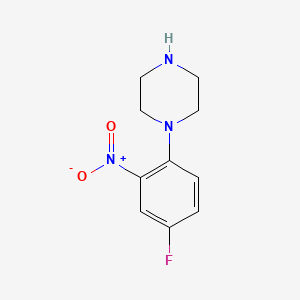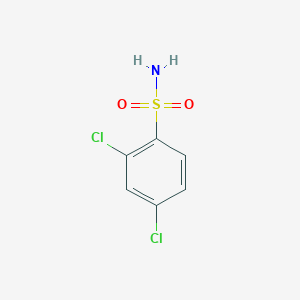
Dimethyl (2-oxo-4-phenylbutyl)phosphonate
Descripción general
Descripción
Dimethyl (2-oxo-4-phenylbutyl)phosphonate is a synthetic compound with the molecular formula C12H17O4P . It is an impurity of Bimatoprost, an antiglaucoma agent . Bimatoprost is a synthetic prostamide, structurally related to prostaglandin F2α .
Molecular Structure Analysis
The molecular structure of Dimethyl (2-oxo-4-phenylbutyl)phosphonate consists of 12 carbon atoms, 17 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . The InChI code for this compound is 1S/C12H17O4P/c1-15-17(14,16-2)10-12(13)9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 .Physical And Chemical Properties Analysis
Dimethyl (2-oxo-4-phenylbutyl)phosphonate is a clear yellow liquid . It has a density of 1.2±0.1 g/cm3, a boiling point of 362.7±25.0 °C at 760 mmHg, and a flash point of 186.8±43.5 °C . The compound has a molar refractivity of 64.7±0.3 cm3, a polar surface area of 62 Å2, and a molar volume of 222.3±3.0 cm3 .Aplicaciones Científicas De Investigación
Chemical Synthesis
“Dimethyl (2-oxo-4-phenylbutyl)phosphonate” is used in chemical synthesis . It can react with sodium hydride in tetrahydrofuran under an inert atmosphere . This reaction is carried out at a temperature between 0 and 20℃ for 1 hour .
Impurity in Bimatoprost
This compound is known as an impurity of Bimatoprost . Bimatoprost is an antiglaucoma agent . It is also a synthetic prostamide, structurally related to prostaglandin F2α .
Pharmacokinetics
The compound has high gastrointestinal absorption and is BBB permeant . It is not a P-gp substrate but is a CYP2C19 inhibitor . It does not inhibit CYP1A2, CYP2C9, CYP2D6, or CYP3A4 .
Lipophilicity and Solubility
The compound has a Log Po/w (iLOGP) of 2.36 . Its water solubility is 2.99 mg/ml or 0.0117 mol/l, classifying it as very soluble .
Safety Information
The compound has a signal word of “Warning” and hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include P280, P305+P351+P338, and P310 .
Use in Eye Drops
As an impurity of Bimatoprost, “Dimethyl (2-oxo-4-phenylbutyl)phosphonate” may be present in eye drops used to control the progression of glaucoma and manage ocular hypertension .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Dimethyl (2-oxo-4-phenylbutyl)phosphonate is primarily known as an impurity of Bimatoprost . Bimatoprost is a prostaglandin analog used topically to control the progression of glaucoma and in the management of ocular hypertension . Therefore, it can be inferred that the primary targets of Dimethyl (2-oxo-4-phenylbutyl)phosphonate are likely to be similar to those of Bimatoprost.
Action Environment
The action, efficacy, and stability of Dimethyl (2-oxo-4-phenylbutyl)phosphonate may be influenced by various environmental factors. For instance, it is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could impact its stability and efficacy. Furthermore, individual patient characteristics, such as genetic factors, age, and overall health status, may also influence the compound’s action and efficacy.
Propiedades
IUPAC Name |
1-dimethoxyphosphoryl-4-phenylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17O4P/c1-15-17(14,16-2)10-12(13)9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYIBVIIOCEBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)CCC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370063 | |
| Record name | Dimethyl (2-oxo-4-phenylbutyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41162-19-0 | |
| Record name | Dimethyl (2-oxo-4-phenylbutyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P-(2-oxo-4-phenylbutyl)-, dimethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Dimethyl (2-oxo-4-phenylbutyl)phosphonate crucial in this specific Latanoprost synthesis?
A1: Dimethyl (2-oxo-4-phenylbutyl)phosphonate is a key reagent in a modified Horner-Wadsworth-Emmons reaction, a vital step in this Latanoprost synthesis []. This reaction is used to efficiently introduce the ω side chain onto a modified benzoyl Corey lactone starting material. This specific phosphonate is chosen for its ability to react with the aldehyde derivative of the starting material, ultimately contributing to the construction of the Latanoprost skeleton.
Q2: The research emphasizes the importance of stereochemistry. How does Dimethyl (2-oxo-4-phenylbutyl)phosphonate influence this, and why is it significant?
A2: The synthesis of Latanoprost requires careful control over stereochemistry, especially at the 15(S) position. While Dimethyl (2-oxo-4-phenylbutyl)phosphonate itself doesn't dictate the final stereochemistry at this position, the subsequent reduction step, utilizing (-)-diisopinocampheyl chloroborane at -30°C, exhibits high selectivity for the desired S-isomer (95%) []. This high stereoselectivity is crucial for obtaining Latanoprost with high purity and avoiding the formation of undesirable isomers that might have different biological activities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

